7-Methylsulfanyl-quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylsulfanylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSOIZHKERRBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methylsulfanyl Quinoline and Its Analogues
Direct Synthetic Routes to 7-Methylsulfanyl-quinoline
Direct synthetic routes to this compound typically involve classical quinoline (B57606) syntheses where one of the precursors already contains the required methylsulfanyl substituent. The most prominent of these methods is the Skraup reaction, which builds the quinoline heterocycle from an appropriately substituted aniline (B41778). For the synthesis of this compound, this would involve the reaction of 3-(methylsulfanyl)aniline with glycerol (B35011) under acidic conditions. This approach constructs the bicyclic quinoline core and establishes the substituent at the 7-position in a single cascade of reactions, as detailed further in section 2.3.1.1.
Strategies for the Positional Introduction of Methylsulfanyl Functionality
An alternative and widely used approach is the late-stage functionalization of a quinoline ring at the C-7 position. This involves starting with a quinoline derivative that has a leaving group, such as a halogen, at the 7-position and subsequently introducing the methylsulfanyl group. These methods offer flexibility as precursors like 7-chloroquinoline (B30040) are accessible through various established synthetic protocols. acs.orgacs.orgworktribe.com
The introduction of a methylsulfanyl group at the C-7 position of a quinoline ring can be readily accomplished via nucleophilic aromatic substitution (SNAr). This reaction typically involves the treatment of a 7-haloquinoline, most commonly 7-chloroquinoline or 7-bromoquinoline, with a sulfur-based nucleophile such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) in the presence of a base. The electron-withdrawing nature of the quinoline nitrogen atom facilitates the attack of the nucleophile on the electron-deficient C-7 position, leading to the displacement of the halide and formation of the C-S bond. The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the reactivity of the nucleophile.
| Reactant 1 | Reactant 2 | Product | Description |
| 7-Chloroquinoline | Sodium thiomethoxide (NaSMe) | This compound | A standard nucleophilic aromatic substitution where the chloride is displaced by the methylthiolate anion. |
| 7-Bromoquinoline | Methanethiol (CH3SH) and a base (e.g., NaH) | This compound | The base deprotonates methanethiol to form the nucleophilic thiolate in situ, which then displaces the bromide. |
Modern synthetic organic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. Palladium-catalyzed reactions are particularly prominent for the synthesis of aryl thioethers from aryl halides. lookchem.com These methods can be effectively applied to synthesize this compound from 7-haloquinolines. A variety of sulfur sources can be employed, including thiols, thioesters, and even odorless and stable reagents like sodium thiosulfate (B1220275). lookchem.comrsc.org
The general catalytic cycle involves the oxidative addition of the 7-haloquinoline to a low-valent palladium(0) complex, followed by reaction with the sulfur nucleophile (transmetalation or a related step), and finally, reductive elimination to yield the this compound product and regenerate the palladium(0) catalyst. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can be tuned based on the specific reactants. nih.govrsc.org
| Precursor | Sulfur Source | Catalyst System | Description |
| 7-Iodoquinoline | Aryl sulfonyl hydrazides | Pd(dba)2/dppb, DBU | Palladium-catalyzed thiocarbonylation where aryl sulfonyl hydrazides act as aryl thiol surrogates. rsc.org |
| 7-Bromoquinoline | Alkyl sulfides (e.g., dimethyl sulfide) | Palladium catalyst (e.g., PdCl2) with a ligand (e.g., Xantphos) | Intermolecular transthioetherification, transferring a methylthio group from a simple thioether to the quinoline ring. nih.gov |
| 7-Chloroquinoline | Sodium thiosulfate (Na2S2O3) | Palladium catalyst, followed by reduction (e.g., Zn/HCl) | An odorless and environmentally benign approach where the thiosulfate group is first coupled and then reduced to the thiol, which can be subsequently methylated. lookchem.com |
Adaptation and Optimization of Established Quinoline Synthesis Reactions
The fundamental reactions used to construct the quinoline ring system can be adapted to produce derivatives bearing a methylsulfanyl group. This involves careful selection of a substituted precursor that will ultimately place the sulfur functionality at the desired C-7 position of the final quinoline product.
The Skraup synthesis, first reported in 1880, is a cornerstone method for preparing quinolines. organicreactions.orgnih.gov The reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (often the corresponding nitro compound of the starting aniline or arsenic pentoxide). organicreactions.org To synthesize this compound, the reaction is performed using 3-(methylsulfanyl)aniline as the starting amine.
The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate. Subsequent oxidation yields the aromatic quinoline ring. A significant consideration in using meta-substituted anilines, such as 3-(methylsulfanyl)aniline, is the regioselectivity of the cyclization. The reaction typically yields a mixture of the 7-substituted and 5-substituted quinoline isomers, which must be separated by methods like column chromatography or fractional distillation. brieflands.com Modifications to the classical procedure, such as using acetylated amines, have been shown to improve yields and reduce the often violent nature of the reaction. cdnsciencepub.com
| Aniline Precursor | Reagents | Product(s) | Key Finding |
| 3-(Methylsulfanyl)aniline | 1. Glycerol, H2SO42. Oxidizing agent | This compound and 5-Methylsulfanyl-quinoline | The reaction of a meta-substituted aniline in the Skraup synthesis leads to a mixture of 7- and 5-substituted regioisomers. brieflands.com |
| m-Toluidine | 1. Glycerol, H2SO4, m-nitrobenzenesulfonate2. H2O | 7-Methylquinoline and 5-Methylquinoline | This analogous reaction demonstrates the typical isomeric product distribution observed with meta-substituted anilines. brieflands.com |
Synthetic Routes to this compound and its Derivatives
The synthesis of quinoline and its derivatives has been a cornerstone of heterocyclic chemistry for over a century, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. The introduction of a methylsulfanyl group at the 7-position of the quinoline core creates a molecule with distinct electronic properties, making it a valuable target for synthetic chemists. This article explores various established and modern synthetic methodologies that can be adapted for the preparation of this compound and its analogues.
1 Established Ring-Closing Methodologies
The classical methods for quinoline synthesis rely on the condensation and subsequent cyclization of aniline precursors with carbonyl compounds. The synthesis of this compound via these routes typically requires 3-(methylthio)aniline (B157570) as the key starting material.
The Doebner-Von Miller reaction is a flexible method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.org The α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones. wikipedia.org For the synthesis of this compound, the key starting material is 3-(methylthio)aniline. The reaction proceeds via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring and subsequent dehydration and oxidation to form the quinoline ring system.
A critical aspect of using a meta-substituted aniline like 3-(methylthio)aniline is the regioselectivity of the cyclization step. The electrophilic attack typically occurs at the position para to the activating amino group, which is sterically unhindered. This regioselectivity favors the formation of the desired 7-substituted quinoline over the 5-substituted isomer. For instance, studies using meta-substituted anilines have shown a preference for cyclization at the C-6 position of the aniline (para to the amino group), leading to 7-substituted quinolines. clockss.org
An improved, solvent-free Doebner-Von Miller synthesis has been developed using a recyclable Ag(I)-exchanged Montmorillonite K10 clay as a catalyst. clockss.org This method demonstrates broad substrate scope with various substituted anilines and α,β-unsaturated aldehydes, offering good to excellent yields. clockss.org
Table 1: Examples of Doebner-Von Miller Synthesis with Substituted Anilines This table is based on data for analogous compounds to illustrate the reaction's scope.
| Aniline Reactant | α,β-Unsaturated Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| m-Toluidine | Cinnamaldehyde | Ag(I)-Mont. K10, 120°C | 7-Methyl-2-phenylquinoline | 85 | clockss.org |
| m-Anisidine | Cinnamaldehyde | Ag(I)-Mont. K10, 120°C | 7-Methoxy-2-phenylquinoline | 90 | clockss.org |
| m-Chloroaniline | Cinnamaldehyde | Ag(I)-Mont. K10, 120°C | 7-Chloro-2-phenylquinoline | 89 | clockss.org |
| Aniline | Acrolein diethyl acetal | 6N HCl, Toluene, 110°C | Quinoline | 60-70 | lookchem.com |
The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). iipseries.org The reaction can be catalyzed by acids or bases. iipseries.org
To synthesize a this compound derivative using this method, the required precursor would be 4-methylsulfanyl-2-aminobenzaldehyde or a corresponding ketone. This precursor would react with a carbonyl compound like acetaldehyde (B116499) or acetone (B3395972). The initial step is an aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the final quinoline product. The substitution pattern of the final quinoline is unambiguously determined by the substitution pattern of the starting materials. For example, the reaction of 4-methylsulfanyl-2-aminobenzaldehyde with acetone would be expected to yield 7-methylsulfanyl-2-methylquinoline. The primary challenge in this approach lies in the synthesis of the appropriately substituted 2-aminoaryl carbonyl precursor.
The Pfitzinger reaction offers a pathway to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. wikipedia.org The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org
For the synthesis of a this compound derivative, specifically This compound-4-carboxylic acid , the necessary starting material is 6-methylsulfanylisatin . The reaction of this substituted isatin with a simple carbonyl compound like acetone would furnish the target acid. This reaction is particularly valuable for creating quinolines with a carboxylic acid handle at the 4-position, which can be used for further functionalization or can be removed via decarboxylation under certain conditions. The success of this pathway is contingent on the accessibility of the required 6-methylsulfanylisatin. researchgate.netijsr.net
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org The reaction first forms an enamine intermediate, which then undergoes acid-catalyzed intramolecular electrophilic cyclization, followed by dehydration to yield a substituted quinoline. iipseries.org
Using 3-(methylthio)aniline as the starting material in a Combes synthesis is a direct approach to the this compound scaffold. The reaction with an unsymmetrical β-diketone, such as acetylacetone, would lead to 2,4-dimethyl-7-methylsulfanyl-quinoline. A key consideration in the Combes synthesis with meta-substituted anilines is the regioselectivity of the cyclization. The electrophilic cyclization can potentially occur at either the C-2 or C-6 position of the aniline. However, cyclization is generally favored at the less sterically hindered position para to the activating amino group, leading predominantly to the 7-substituted quinoline product.
The Povarov reaction is a powerful multicomponent reaction that typically involves the [4+2] cycloaddition of an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines. nih.gov The reaction is often catalyzed by Lewis or Brønsted acids.
The application of this reaction for the synthesis of this compound analogues would involve using 3-(methylthio)aniline as the aniline component. The other two components, the aldehyde and the alkene/alkyne, can be varied to introduce a wide range of substituents at the 2- and 4-positions of the quinoline ring. For example, reacting 3-(methylthio)aniline with benzaldehyde (B42025) and a suitable dienophile would lead to a 2-phenyl-7-methylsulfanyl-quinoline derivative. An innovative iodine-mediated formal [3+2+1] cycloaddition has been developed, which allows for the direct synthesis of substituted quinolines from methyl ketones, anilines, and styrenes, further expanding the utility of Povarov-type reactions. organic-chemistry.org
The Camps cyclization is an intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to yield a hydroxyquinoline (a quinolone). wikipedia.org The reaction can produce two possible isomers depending on which carbonyl group the enolate attacks during the cyclization. wikipedia.orgchem-station.com
To prepare a 7-methylsulfanyl-quinolone derivative, a potential starting material would be N-(2-acetyl-5-(methylthio)phenyl)acetamide . This precursor would be synthesized from 2-amino-4-(methylthio)acetophenone. The base-catalyzed intramolecular aldol-type condensation of this substrate would lead to the formation of a 7-methylsulfanyl-quinolone derivative. The regiochemical outcome of the cyclization would determine the final substitution pattern on the quinoline ring.
2 Transition-Metal-Catalyzed Annulation and Cyclization Strategies
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, offering milder conditions, higher efficiency, and broader functional group tolerance compared to classical methods. acs.org
Transition-metal-catalyzed methods for quinoline synthesis often involve C-H activation, cross-coupling reactions, or catalyzed cyclizations. chemrevlett.com One prominent strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions. For example, reacting an N-(2-alkynyl)-3-(methylthio)aniline with an electrophile like iodine monochloride (ICl) or iodine (I₂) can induce a 6-endo-dig cyclization to produce a 3-halo-7-methylsulfanyl-quinoline derivative. nih.gov
Another powerful approach is the transition-metal-catalyzed three-component reaction of anilines, aldehydes, and alkynes. chemrevlett.com Catalysts based on copper, iron, and zinc have been shown to be effective. chemrevlett.com Using 3-(methylthio)aniline in these reactions provides a direct entry to diversely substituted this compound analogues.
Table 2: Examples of Transition-Metal-Catalyzed Synthesis of Substituted Quinolines This table is based on data for analogous compounds to illustrate the reaction's scope.
| Aniline Reactant | Other Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-(3-Phenylprop-2-yn-1-yl)aniline | I₂, NaHCO₃, MeCN | Electrophilic Cyclization | 3-Iodo-4-phenylquinoline | 76 | nih.gov |
| Aniline | Benzaldehyde, Phenylacetylene | FeCl₃, DCE, 80°C | 2,4-Diphenylquinoline | 91 | chemrevlett.com |
| Aniline | Benzaldehyde, Phenylacetylene | Zn(OTf)₂, solvent-free, 100°C | 2,4-Diphenylquinoline | 89 | chemrevlett.com |
| 3-Bromoaniline | 1-Hexyne, Benzaldehyde | CuI, L-proline, K₂CO₃, DMSO, 110°C | 7-Bromo-4-butyl-2-phenylquinoline | 78 | chemrevlett.com |
Transition-metal-catalyzed annulation and cyclization strategies.
Palladium-catalyzed approaches
Palladium catalysis is a powerful tool in organic synthesis, renowned for its efficiency in forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Several palladium-catalyzed methods are applicable to the synthesis of quinoline derivatives and could be adapted for preparing this compound.
One of the most prominent strategies involves the cross-coupling of a thiol with an aryl halide, a reaction often referred to as the Buchwald-Hartwig or Migita C-S coupling. thieme-connect.de This approach would typically start with a 7-haloquinoline, such as 7-chloro- or 7-bromoquinoline, which can be coupled with methanethiol or a suitable equivalent like sodium thiomethoxide. The choice of palladium catalyst and ligand is crucial for achieving high yields. Systems based on Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands like Xantphos, DPEPhos, or Josiphos-type ligands have proven effective for C-S bond formation. thieme-connect.de
Alternatively, a denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, catalyzed by palladium, offers a pathway to 2-arylquinolines. morningstar.edu.in While this specific method leads to 2-substituted quinolines, the underlying principle of palladium-catalyzed cyclization highlights the versatility of this metal in constructing the quinoline core. Another innovative approach involves a palladium-catalyzed sequence of isocyanide insertion, undirected C(sp²)-H functionalization, and [4+1] cyclization, which efficiently builds the quinoline skeleton from simple starting materials. nih.gov
A modified Friedländer synthesis can also be achieved using palladium catalysis. For instance, 2-aminobenzyl alcohol can react with various ketones in the presence of a palladium catalyst to yield quinolines. A recyclable catalytic system has been reported for this transformation. acs.org To synthesize this compound via this route, one would need to start with a 2-aminobenzyl alcohol derivative carrying a methylsulfanyl group at the appropriate position.
The table below summarizes representative conditions for palladium-catalyzed reactions relevant to the synthesis of quinoline and aryl thioether moieties.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Suzuki Coupling (Aryl Bromide) | PdCl₂[P(o-tol)₃]₂ | MeNCy₂ | Dioxane | 100 | 68 | nih.gov |
| C-S Coupling (Aryl Chloride) | Pd(OAc)₂ / CyPFtBu | NaOtBu | Toluene | 110 | ~90 | thieme-connect.de |
| Denitrogenative Cascade | PdCl₂ / 2,2'-bipyridine | TfOH | Toluene | 90 | 56 | morningstar.edu.in |
| Modified Friedländer | Nano-Pd | KOH | Toluene/PEG | 100 | Good | acs.org |
Iron-catalyzed methodologies
Iron, being abundant, inexpensive, and environmentally benign, has emerged as an attractive alternative to precious metal catalysts. nih.gov Iron-catalyzed reactions have been successfully applied to both the synthesis of the quinoline ring and the formation of C-S bonds.
A recently developed method describes the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes to produce polysubstituted quinolines. acs.org In this process, the iron catalyst facilitates the in-situ oxidation of the alcohol or methyl arene to an aldehyde, which then undergoes condensation with the 2-amino styrene (B11656), followed by radical cyclization and aromatization to form the quinoline product. This method's broad substrate scope suggests its potential applicability for synthesizing derivatives with sulfur-containing substituents. acs.org
For the direct introduction of a methylsulfanyl group, iron-catalyzed cross-coupling reactions provide a viable pathway. Structurally diverse diaryl sulfides can be prepared efficiently using a catalyst system involving FeCl₃ and L-proline, which couples aryl halides with thiols. nih.gov This protocol is significant for its use of a cheap and non-toxic ligand. Furthermore, iron-catalyzed cross-coupling of unactivated alkyl aryl thioethers with aryl Grignard reagents has been achieved, demonstrating C(sp³)–S bond cleavage and functionalization, although this is less direct for the target synthesis. Current time information in Bangalore, IN.researchgate.net
The following table presents examples of iron-catalyzed reactions for synthesizing quinolines and aryl thioethers.
| Reaction Type | Catalyst/Ligand | Oxidant/Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Oxidative Cyclization | Fe(OTf)₂ | DTBP | Dioxane | 120 | 81 | acs.org |
| C-S Coupling (Aryl Halide) | FeCl₃ / L-proline | K₂CO₃ | DMF | 110 | 94 | nih.gov |
Other metal-mediated syntheses
Besides palladium and iron, a variety of other metals are used to mediate the synthesis of quinolines and their derivatives. Copper, nickel, cobalt, and mixed-metal reagents all offer unique reactivity. rsc.org
Copper catalysis is particularly well-established for C-S bond formation, in what is a modification of the classic Ullmann condensation. Modern protocols often use copper(I) salts like CuI in the presence of a ligand to couple aryl halides with thiols under milder conditions than traditional methods.
A highly relevant strategy for functionalizing the 7-position of quinoline involves the use of mixed lithium-magnesium reagents. It has been demonstrated that 7-chloroquinoline can undergo regioselective magnesiation using mixed lithium chloride-magnesium reagents. The resulting organometallic intermediate can then be trapped with various electrophiles. rsc.org Reaction of this 7-quinolylmagnesium species with dimethyl disulfide (MeSSMe) would be a direct and efficient method to introduce the methylsulfanyl group at the desired position.
Nanocatalysts based on various metals, including copper, zinc, and nickel, have also been employed in quinoline synthesis, often under green chemistry conditions. brieflands.com For example, nickel-based nanoparticles have been used for Friedländer annulation in solvent-free conditions to produce polysubstituted quinolines. brieflands.com
Catalyst-free synthesis methods for related quinoline derivatives
While metal catalysis is dominant, several catalyst-free methods for synthesizing quinoline derivatives have been developed, often relying on thermal conditions or the intrinsic reactivity of the substrates. Current time information in Bangalore, IN.researchgate.net These methods are advantageous as they avoid the cost and potential toxicity of metal catalysts.
One such approach is a one-pot condensation reaction involving an aromatic aldehyde, dimedone, and 8-hydroxyquinoline, which proceeds without a catalyst under reflux conditions to form chromeno-quinoline derivatives. sigmaaldrich.com Another strategy involves the reaction of imines with styrene under solvent- and catalyst-free conditions to afford functionalized quinolines. nih.gov
A metal-free protocol for synthesizing functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines has also been reported. researchgate.netmdpi.com This method relies on iodide catalysis to achieve C(sp³)–H bond functionalization and tandem cyclization. Additionally, simple Brønsted or Lewis acids can be sufficient to catalyze classical quinoline syntheses like the Friedländer reaction, which are sometimes considered "catalyst-free" in the context of transition-metal catalysis. researchgate.net For example, the reaction of o-amino diphenyl methylone derivatives with acetylenedicarboxylic esters in DMSO can produce quinoline derivatives without the need for a metal catalyst. scimarina.org
Green Chemistry Perspectives in the Synthesis of this compound Derivatives
Green chemistry principles aim to reduce the environmental impact of chemical processes. In quinoline synthesis, this often involves minimizing solvent use, employing alternative energy sources, and using non-toxic, recyclable catalysts.
Solvent-free reaction conditions
Performing reactions without a solvent minimizes waste and can simplify product purification. Several quinoline syntheses have been adapted to solvent-free conditions. nih.gov
The Friedländer annulation, a classic method for quinoline synthesis, can be performed under solvent-free conditions using various catalysts. For example, 2-aminoaryl ketones can be reacted with carbonyl compounds using a Brønsted acidic ionic liquid as a recyclable catalyst and medium. thieme-connect.deresearchgate.net Similarly, Hβ zeolite, a solid acid catalyst, has been used to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. Another approach uses caesium iodide to catalyze the reaction of 2-aminoacetophenone (B1585202) with ketones under thermal, solvent-free conditions, offering good yields and short reaction times.
Nanocatalysts are also highly amenable to solvent-free reactions. Iron oxide nanoparticles have been used to catalyze the synthesis of complex quinoline derivatives at 80 °C under solvent-free conditions, highlighting the efficiency and green credentials of this approach. brieflands.com
The table below showcases examples of solvent-free synthesis of quinoline derivatives.
| Reaction Type | Catalyst | Reactants | Temp (°C) | Yield (%) | Ref |
| Friedländer Annulation | Hβ zeolite | 2-aminobenzophenone, ketone | 120 | 98 | |
| Friedländer Annulation | [bmim]HSO₄ | 2-aminoacetophenone, ethyl acetoacetate | 100 | 94 | researchgate.net |
| Modified Friedländer | Caesium Iodide | 2-aminoacetophenone, ketone | 100 | 94 | |
| Multi-component | Fe₃O₄@urea/HITh-SO₃H MNPs | Aldehyde, aniline, alkyne | 80 | High | brieflands.com |
Microwave and ultraviolet irradiation-promoted syntheses
Alternative energy sources like microwave (MW) and ultraviolet (UV) or visible light irradiation can significantly accelerate reaction rates, improve yields, and enhance energy efficiency compared to conventional heating.
Microwave-assisted syntheses have been widely applied to the synthesis of quinoline derivatives. These methods often lead to a dramatic reduction in reaction time, from hours to minutes, with improved product yields. For example, the Knoevenagel condensation of 2-aminoaryl ketones with active methylene (B1212753) compounds to afford quinolones is much more efficient under microwave irradiation compared to conventional heating. Microwave heating has also been successfully applied to the synthesis of β-keto aryl thioethers through a three-component reaction, demonstrating its utility in forming the C-S bond necessary for the target compound. researchgate.netscimarina.org
Ultraviolet and visible light-promoted syntheses represent a frontier in green chemistry, harnessing photochemical energy to drive reactions. While UV irradiation is a known technique, recent advances in visible-light photoredox catalysis have opened new, milder pathways for bond formation. A thiol-free, organocatalytic protocol has been developed for the synthesis of aryl alkyl thioethers from inexpensive aryl chlorides and alcohols. This method uses a photocatalyst that, upon excitation with 405 nm light, activates the aryl chloride to form a radical, which is then trapped by a sulfur source. This approach avoids the use of metals and malodorous thiols. Another photochemical strategy allows for the synthesis of thioesters from aryl halides and carboxylic acids using tetramethylthiourea (B1220291) as both a sulfur source and a photoreductant. nih.gov These photochemical methods, operating at or near room temperature, could provide a green route to this compound from 7-chloroquinoline.
| Energy Source | Reaction Type | Catalyst | Key Features | Ref |
| Microwave | Knoevenagel Condensation | L-proline | Reduced reaction time, improved yield | |
| Microwave | Skraup Synthesis | - | Reaction time reduced from hours to minutes | |
| Microwave | β-keto thioether synthesis | Acetic acid | Metal-free, 15 min reaction time | scimarina.org |
| Visible Light (405 nm) | Aryl Thioether Synthesis | Indole thiolate (organocatalyst) | Thiol-free, metal-free, mild conditions | |
| Visible Light (Blue LED) | Radical Cyclization | Ir(ppy)₃ | Forms quinoline core from vinyl azides |
Use of Eco-friendly and Reusable Catalysts
The shift towards green chemistry has profoundly influenced the synthesis of quinoline derivatives, encouraging the use of catalysts that are both environmentally benign and recoverable. ijpsjournal.com Traditional synthesis often relied on harsh conditions and stoichiometric amounts of hazardous reagents. nih.gov Modern approaches, however, increasingly employ heterogeneous catalysts, nanocatalysts, and green solvents to minimize environmental impact. nih.govacs.org
A variety of eco-friendly catalysts have been successfully utilized in quinoline synthesis. These include solid acids like silica-supported perchloric acid (HClO₄-SiO₂) and Nafion® NR50, which offer advantages such as operational simplicity and reduced corrosion. researchgate.netmdpi.com For instance, Nafion® NR50 has been used as an effective acidic catalyst in the microwave-assisted synthesis of 2-ethyl-3-methylquinolines, demonstrating good to excellent yields. mdpi.com Similarly, silica (B1680970) chloride has been employed under solvent-free, ultrasonic conditions, highlighting the benefits of non-toxicity and reusability. researchgate.net
Nanocatalysts have emerged as a particularly promising class of reusable catalysts due to their high surface area and unique reactivity. acs.org Iron-based nanocatalysts, such as Fe₃O₄ nanoparticles functionalized with cellulose (B213188) or sulfonic acid, have been used in green solvents like water and ethanol (B145695) to produce various quinoline derivatives in high yields. nih.gov These magnetic nanoparticles can be easily recovered using an external magnet and have been shown to be reusable for multiple cycles without significant loss of activity. nih.gov Other metal-based nanocatalysts, including those based on copper, zinc, and nickel, have also been developed for efficient quinoline synthesis. nih.govnih.gov
Table 1: Examples of Eco-friendly and Reusable Catalysts in Quinoline Synthesis
Atom Economy and Reaction Efficiency Considerations
Beyond the use of green catalysts, the intrinsic efficiency of a chemical reaction is a cornerstone of sustainable synthesis. Atom economy, a concept central to green chemistry, aims to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. ijpsjournal.com Traditional named reactions for quinoline synthesis, while foundational, often suffer from poor atom economy due to the formation of significant by-products. ijpsjournal.comnih.gov
One highly efficient and atom-economical approach involves the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins. rsc.org This method proceeds without a transition metal catalyst and provides good to high yields, offering a pathway with significant potential for industrial application due to its efficiency. rsc.org The evaluation of a reaction's greenness can be quantified using various metrics. Besides atom economy, these include the E-Factor (Environmental Factor), which measures the total mass of waste generated per kilogram of product, and reaction mass efficiency (RME), which is the ratio of the mass of the final product to the total mass of reactants. rsc.org An ideal reaction has an atom economy of 100% and an E-Factor of 0.
The development of a reagentless, 100% atom-economical iodosulfenylation of alkynes provides a benchmark for what can be achieved in sustainable synthesis, showcasing excellent green chemistry metrics such as a low E-factor and high reaction mass efficiency. rsc.org Applying these principles to the synthesis of this compound and its analogues involves selecting reaction pathways, such as MCRs or transition metal-free cyclizations, that inherently minimize by-product formation and maximize the use of all reactant materials. nih.govrsc.org
Table 2: Key Green Chemistry Metrics for Evaluating Reaction Efficiency
Chemical Reactivity and Transformation Pathways of 7 Methylsulfanyl Quinoline
Reactions Involving the Quinoline (B57606) Ring System
The chemical reactivity of the quinoline ring in 7-methylsulfanyl-quinoline is governed by the interplay of the electron-withdrawing nitrogen atom in the pyridine (B92270) ring and the electron-donating nature of the methylsulfanyl group on the benzene (B151609) ring. This results in a nuanced reactivity profile towards various chemical transformations.
Electrophilic aromatic substitution reactions
Electrophilic aromatic substitution (EAS) on the quinoline ring is a well-studied class of reactions. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution predominantly occurs on the benzene ring, specifically at positions 5 and 8, which are most activated by the fused pyridine ring and least affected by its deactivating influence.
The presence of the methylsulfanyl group at the 7-position, being an ortho-, para-directing and activating group, is expected to influence the regioselectivity of EAS reactions. The methylsulfanyl group directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the ortho positions are 6 and 8, and the para position is not available on the quinoline ring. Therefore, electrophilic attack is anticipated to be directed towards positions 6 and 8.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the general principles of quinoline chemistry suggest that reactions such as nitration and halogenation would likely yield a mixture of products with substitution at the 5, 6, and 8-positions. The precise ratio of these products would depend on the specific reaction conditions and the nature of the electrophile.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 7-Methylsulfanyl-5-nitroquinoline, 7-Methylsulfanyl-8-nitroquinoline, 7-Methylsulfanyl-6-nitroquinoline |
Nucleophilic substitution reactions
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally difficult and requires the presence of a good leaving group, typically a halide, and often an activating group to facilitate the reaction. In this compound, the methylsulfanyl group itself is not a good leaving group under typical SNAr conditions.
Therefore, direct nucleophilic displacement of the methylsulfanyl group is not a facile process. For nucleophilic substitution to occur on the quinoline ring of this compound, a different strategy would be required, such as the introduction of a leaving group at another position through a prior reaction, or the transformation of the methylsulfanyl group into a better leaving group, for instance, by oxidation to a methylsulfonyl group. The methylsulfonyl group is a strong electron-withdrawing group and a good leaving group, which can then be displaced by nucleophiles.
Ring-opening and ring-closing reactions
Ring-opening reactions of the quinoline scaffold are not common and typically require harsh reaction conditions. For instance, treatment with strong bases at high temperatures can lead to cleavage of the pyridine ring. Superacid-promoted ring-closing and subsequent ring-opening cascades have also been observed in certain polycyclic systems containing a quinoline moiety, leading to functionalized aza-polycyclic aromatic compounds. However, there is no specific literature detailing such reactions for this compound.
Conversely, ring-closing reactions are fundamental to the synthesis of the quinoline core itself. Numerous named reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, are employed to construct the quinoline ring system from various aniline (B41778) and carbonyl precursors. The synthesis of this compound would likely involve a starting material such as 3-(methylsulfanyl)aniline, which would then undergo a cyclization reaction with a suitable three-carbon component to form the quinoline ring.
Oxidative Transformations of the Methylsulfanyl Group
The sulfur atom of the methylsulfanyl group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are significant as they can modulate the electronic properties and biological activity of the molecule.
Synthesis of sulfoxide derivatives
The selective oxidation of a sulfide to a sulfoxide requires mild and controlled reaction conditions to prevent over-oxidation to the sulfone. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at low temperatures to enhance selectivity.
Table 2: Synthesis of 7-(Methylsulfinyl)quinoline
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Product |
|---|
Formation of sulfone derivatives
Further oxidation of the sulfoxide, or the direct oxidation of the sulfide using a stronger oxidizing agent or harsher conditions, yields the corresponding sulfone. Reagents such as Oxone® (potassium peroxymonosulfate) are effective for this transformation. The complete conversion to the sulfone can be ensured by using an excess of the oxidizing agent.
Table 3: Synthesis of 7-(Methylsulfonyl)quinoline
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Product |
|---|
Reduction Reactions
Reduction reactions involving this compound can be directed at either the quinoline nucleus or the methylsulfanyl group. The challenge often lies in achieving selectivity, as the conditions required for one transformation may inadvertently affect the other functional group.
The selective reduction of the nitrogen-containing heterocyclic ring in quinolines to form 1,2,3,4-tetrahydroquinolines is a valuable transformation, as these saturated scaffolds are prevalent in many biologically active molecules. nih.gov A primary challenge when hydrogenating sulfur-containing quinolines is the potential for catalyst poisoning by the sulfur atom and undesired hydrodesulfurization (HDS), which involves the cleavage of the carbon-sulfur bond.
To address this, specialized catalytic systems have been developed that exhibit high chemoselectivity and sulfur tolerance. For instance, a novel unsupported Ruthenium-Sulfur (Ru-S) catalyst has demonstrated effectiveness in the hydrogenation of sulfur-substituted quinolines under mild conditions. This system successfully reduces the quinoline core while preserving the methylsulfanyl group, minimizing the competing HDS reaction. The development of such catalysts is crucial for the clean synthesis of valuable tetrahydroquinolines from sulfur-functionalized precursors.
Other advanced catalytic methods have also shown promise for the chemoselective hydrogenation of functionalized quinolines. Gold nanoparticles supported on titanium dioxide (TiO2) can catalyze the hydrogenation of the heterocyclic ring under exceptionally mild conditions, even at room temperature. acs.org A notable aspect of this system is that the quinoline substrate itself appears to act as a promoter for the activation of hydrogen, a contrast to traditional noble metal catalysts where quinolines often act as poisons. acs.org Similarly, cobalt-based catalysts, including both cobalt-amido complexes for transfer hydrogenation and pyrolyzed cobalt-salen complexes, have been employed for the selective reduction of the N-heterocyclic ring. nih.gov These systems offer high selectivity for 1,2,3,4-tetrahydroquinoline products while tolerating a range of functional groups.
| Catalyst System | Hydrogen Source | Key Features | Selectivity | Reference |
|---|---|---|---|---|
| Unsupported Ru-S | H₂ | Sulfur-tolerant; minimizes hydrodesulfurization. | High for 1,2,3,4-tetrahydroquinoline. | Inspired by Mitsudome and Corma. |
| Au/TiO₂ | H₂ | Very mild conditions (e.g., 25°C); quinoline acts as a promoter. | Preserves halogens, ketones, olefins. | acs.org |
| Cobalt-amido complex | H₃N·BH₃ (Ammonia Borane) | Partial transfer hydrogenation to 1,2-dihydroquinolines at room temperature. | High for 1,2-dihydroquinoline (B8789712). | - |
| Pyrolyzed Co@SiO₂ | H₂ | Heterogeneous catalyst, operable in batch or continuous flow. | High for 1,2,3,4-tetrahydroquinoline. | nih.gov |
| Cationic Ru(II) complexes | H₂ | Enables highly enantioselective hydrogenation. | High for chiral 1,2,3,4-tetrahydroquinolines. | acs.org |
The reduction of the methylsulfanyl group in this compound involves the cleavage of the C(aryl)-S bond, a process known as hydrodesulfurization (HDS). This reaction is generally considered an undesirable side reaction during the selective hydrogenation of the quinoline core. However, under specific and typically harsh conditions, this transformation can be induced.
Industrial HDS processes, which utilize catalysts like NiMoS/γ-Al2O3 at high temperatures and pressures, are designed to remove sulfur from petroleum feedstocks. cjcatal.com In this context, quinoline and its derivatives are known to strongly inhibit the HDS of other sulfur compounds by competing for active sites on the catalyst surface. cjcatal.com Nevertheless, these conditions are capable of cleaving the C-S bond in compounds like this compound itself.
Alternative methods for C-S bond cleavage exist outside of catalytic hydrogenation. Photochemical approaches, for example, can induce C-S bond scission in aryl methyl sulfides. tandfonline.comtandfonline.com These reactions proceed through the formation of radical cations, which subsequently fragment to yield an aryl radical and a methylsulfanyl radical. nih.govacs.org The efficiency of this photochemical cleavage can be enhanced by the substitution pattern on the aromatic ring. tandfonline.comtandfonline.com While not a conventional synthetic reduction, this pathway represents a distinct mode of reducing and ultimately cleaving the methylsulfanyl substituent.
Reactions at the Methylsulfanyl Substituent
The sulfur atom of the methylsulfanyl group is a key site for reactivity, allowing for a variety of functional group interconversions and potential ligand-exchange reactions.
The most common transformation of the methylsulfanyl group is its oxidation. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (7-methylsulfinyl-quinoline) and subsequently the sulfone (7-methylsulfonyl-quinoline). This stepwise oxidation allows for the fine-tuning of the electronic properties of the substituent, as the sulfoxide and sulfone groups are progressively more electron-withdrawing than the parent methylsulfanyl group.
The choice of oxidant and reaction conditions determines the outcome of the reaction. researchgate.net Mild oxidizing agents often favor the formation of the sulfoxide, while stronger oxidants or stoichiometric excess can lead to the fully oxidized sulfone. researchgate.netjchemrev.com A wide array of reagents has been developed for this purpose, offering varying degrees of selectivity and operating under different conditions. organic-chemistry.org For instance, hydrogen peroxide (H₂O₂) in the presence of various metal catalysts (e.g., Mo(VI), Tungstate) can be controlled to yield either the sulfoxide or the sulfone. jchemrev.comorganic-chemistry.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) and ozone are powerful oxidants that typically yield sulfones. masterorganicchemistry.com
| Oxidizing Agent/System | Typical Product | Key Features | Reference |
|---|---|---|---|
| H₂O₂ / Mo(VI) or W-based catalyst | Sulfoxide or Sulfone | Selectivity controlled by stoichiometry and conditions. | jchemrev.comorganic-chemistry.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | Common, powerful oxidant. | masterorganicchemistry.com |
| Ozone (O₃) | Sulfone | Strong oxidant. | masterorganicchemistry.com |
| Selectfluor | Sulfoxide or Sulfone | Efficient oxidation using H₂O as the oxygen source. | organic-chemistry.org |
| Potassium permanganate (KMnO₄) | Sulfone | Strong, classic oxidant, often used on a support like MnO₂. | organic-chemistry.org |
Reactions involving the substitution of the methylsulfanyl group or the coordination of the sulfur atom are less common but mechanistically significant. The direct displacement of the -SCH₃ group via a nucleophilic aromatic substitution (SₙAr) reaction is challenging. The methylsulfide anion (⁻SCH₃) is not a particularly effective leaving group, and such reactions typically require strong activation from electron-withdrawing groups on the aromatic ring and a potent nucleophile. rsc.org Oxidation of the sulfur to a sulfonium salt or sulfone can significantly improve its leaving group ability, potentially enabling subsequent substitution reactions.
Alternatively, the sulfur atom in this compound, with its lone pairs of electrons, can act as a ligand, coordinating to transition metal centers. Aryl sulfides are generally considered soft ligands and can form complexes with various metals. mdpi.com This coordination can influence the reactivity of both the quinoline ring and the methylsulfanyl group. For example, metal coordination could play a role in directing reactions at other positions of the quinoline scaffold or could be a key step in metal-catalyzed cross-coupling reactions designed to replace the methylsulfanyl group entirely.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is essential for optimizing conditions and predicting outcomes.
For the chemoselective hydrogenation of the quinoline core, several mechanistic pathways have been proposed depending on the catalyst. With chiral cationic ruthenium catalysts, detailed studies involving isotope labeling suggest that the reaction proceeds via an ionic, stepwise H⁺/H⁻ transfer process that occurs outside the direct coordination sphere of the metal. acs.org The proposed pathway involves a 1,4-hydride addition, followed by isomerization and a final 1,2-hydride addition to yield the tetrahydroquinoline product. acs.org DFT calculations have been used to elucidate the origin of enantioselectivity in these systems. acs.org For other systems, such as those catalyzed by dinuclear aluminum species, a mechanism involving a quinoline-bridged bimetallic complex has been proposed, where proton and hydride transfers are facilitated by the cooperative action of the two metal centers. nih.gov
The mechanism of C-S bond cleavage under photochemical conditions has been investigated through laser flash photolysis (LFP) studies. nih.govacs.org These experiments confirm the formation of an aryl sulfide radical cation upon photo-induced electron transfer. This radical cation is a key intermediate that undergoes unimolecular fragmentation, breaking the C-S bond to form a triphenylmethyl cation (in model systems) and an arylsulfenyl radical. acs.orgacs.org The rate of this cleavage is influenced by the electronic nature of the substituents on the aryl ring and the polarity of the solvent. acs.org
The mechanism of nucleophilic aromatic substitution (SₙAr) , a potential pathway for replacing the methylsulfanyl group, is known to exist on a continuum. rsc.org While traditionally viewed as a stepwise process involving a stable Meisenheimer complex, recent studies have shown that many SₙAr reactions are concerted. For reactions involving moderately activated aromatic rings, a "borderline" mechanism may be operative, which can be subject to general base catalysis. rsc.org The specific pathway for a given substrate like this compound would depend heavily on the nucleophile, the presence of activating groups, and the reaction conditions.
Proposed Reaction Mechanisms (e.g., Skraup-DVM, Povarov)
The Skraup-Doebner-von Miller (DVM) reaction is a cornerstone of quinoline synthesis. It typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. For the synthesis of this compound, the hypothetical starting material would be 4-(methylsulfanyl)aniline.
The proposed mechanism for a Skraup-type synthesis generally proceeds through several key steps:
Michael Addition: The reaction initiates with the conjugate addition of the aniline (4-(methylsulfanyl)aniline) to the α,β-unsaturated carbonyl compound.
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the aromatic ring, leading to the formation of a dihydroquinoline intermediate.
Dehydration: Subsequent elimination of a water molecule yields a 1,2-dihydroquinoline.
Oxidation: Finally, an oxidizing agent is required to aromatize the dihydroquinoline to the stable quinoline ring system.
A critical aspect of this proposed pathway is the regioselectivity of the cyclization step. The electronic nature of the methylsulfanyl group (-SCH₃) on the aniline ring would influence the position of the electrophilic attack.
The Povarov reaction offers another versatile route to quinoline derivatives, typically involving a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene. This reaction is often catalyzed by a Lewis acid. In a hypothetical Povarov reaction for this compound, 4-(methylsulfanyl)aniline would be a key reactant.
The generally accepted mechanism for the Povarov reaction involves:
Iminium Ion Formation: The aniline and aldehyde first condense to form an imine, which is then protonated or activated by a Lewis acid to generate a reactive iminium ion.
[4+2] Cycloaddition: The electron-rich alkene then participates in a formal aza-Diels-Alder reaction with the iminium ion. This step can proceed through either a concerted or a stepwise mechanism involving a carbocation intermediate.
Aromatization: The resulting tetrahydroquinoline intermediate can then be oxidized to the corresponding quinoline.
The success of a Povarov reaction for synthesizing this compound would depend on the reactivity of the imine derived from 4-(methylsulfanyl)aniline and the choice of the alkene partner and catalyst.
Advanced Spectroscopic Characterization of 7 Methylsulfanyl Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 7-methylsulfanyl-quinoline by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals corresponding to the protons of the quinoline (B57606) ring system and the methyl (–SCH₃) group.
The spectrum would feature signals in the aromatic region (typically δ 7.0-9.0 ppm) for the six protons on the quinoline core and a singlet in the aliphatic region (typically δ 2.0-3.0 ppm) for the three protons of the methylsulfanyl group. The specific chemical shifts and coupling constants (J-values) of the aromatic protons are dictated by the electron-donating nature of the methylsulfanyl group and its position at C-7. Protons on the benzene (B151609) ring portion (H-5, H-6, H-8) and the pyridine (B92270) ring portion (H-2, H-3, H-4) would exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with adjacent protons.
Table 1: ¹H NMR Data for this compound (Note: Specific experimental data was not available in the searched literature. The table structure is provided for illustrative purposes.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
| H-8 | Data not available | Data not available | Data not available |
| -SCH₃ | Data not available | Data not available | Data not available |
Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in the molecule. This compound has ten carbon atoms. The methyl carbon of the –SCH₃ group is expected to appear as a distinct signal in the upfield (aliphatic) region of the spectrum (typically δ 10-20 ppm). The nine carbons of the quinoline ring system will produce signals in the downfield (aromatic) region (typically δ 110-160 ppm).
The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the methylsulfanyl substituent. The carbon directly attached to the sulfur atom (C-7) and other carbons in its vicinity (C-6, C-8, C-8a) will have their chemical shifts significantly affected. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
While specific experimental ¹³C NMR data for this compound were not found in the reviewed literature, data from related derivatives like 5,6,7-trimethoxy-2-(methylthio)quinoline show the thiomethyl carbon peak appears around 13 ppm. dergipark.org.tr
Table 2: ¹³C NMR Data for this compound (Note: Specific experimental data was not available in the searched literature. The table structure is provided for illustrative purposes.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
| -SCH₃ | Data not available |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. researchgate.net A COSY spectrum of this compound would show correlations between neighboring protons on the quinoline ring, allowing for the tracing of the proton connectivity network (e.g., H-2 with H-3, H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. researchgate.net For this compound, the HSQC spectrum would link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton singlet to the methyl carbon signal, simplifying the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons (–SCH₃) to the C-7 carbon, confirming the attachment point of the methylsulfanyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Each functional group has a characteristic set of vibrational frequencies, making this a powerful method for functional group identification. researchgate.net
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound would display a unique pattern of absorption bands that serve as a molecular "fingerprint."
Key expected absorption bands would include:
Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl group, expected around 2850–3000 cm⁻¹.
C=C and C=N stretching: From the quinoline ring, appearing in the 1450–1650 cm⁻¹ region.
C-S stretching: The carbon-sulfur bond of the methylsulfanyl group gives rise to a weaker absorption, typically in the 600–800 cm⁻¹ range.
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene and pyridine rings appear in the 700–900 cm⁻¹ region and are diagnostic of the substitution pattern.
While specific IR spectra for the title compound were not found, studies on related quinoline derivatives confirm the positions of these characteristic bands. dergipark.org.trspecac.com
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com The Raman spectrum of this compound would provide additional structural information.
Expected characteristic Raman signals include:
Ring breathing modes: The quinoline ring system would exhibit strong, sharp signals characteristic of aromatic structures.
C-S stretching: The C-S bond, which can be weak in IR, often produces a more distinct signal in Raman spectra.
Symmetry-dependent modes: As a less symmetric molecule, this compound would be expected to have many Raman-active bands, providing a rich and highly specific fingerprint for identification. renishaw.com
Vibrational studies on various quinoline derivatives have demonstrated the utility of Raman spectroscopy in unambiguously characterizing the main vibrational bands of the heterocyclic core. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby revealing the molecular weight and elemental composition of a compound. For quinoline derivatives, particularly those containing sulfur, specific ionization methods are crucial for generating intact molecular ions.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like many quinoline derivatives. researchgate.netnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound and its derivatives, ESI-MS typically produces a prominent protonated molecule, [M+H]⁺.
The fragmentation patterns observed in tandem mass spectrometry (ESI-MS/MS) experiments provide valuable structural information. Collision-induced dissociation (CID) of the protonated molecular ion of this compound would likely involve characteristic losses. For instance, the fragmentation of fused nitrogen-containing ring systems often involves cleavages of the heterocyclic rings. nih.gov The presence of the methylsulfanyl group can also lead to specific fragmentation pathways.
Table 1: Representative ESI-MS Data for a Hypothetical this compound Derivative
| Ion | m/z (amu) | Relative Intensity (%) |
| [M+H]⁺ | 176.0580 | 100 |
| [M+Na]⁺ | 198.0399 | 15 |
| [2M+H]⁺ | 351.1082 | 5 |
Note: The m/z values are hypothetical and serve as an illustrative example.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. nih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap FTMS offer the necessary resolution to distinguish between ions of the same nominal mass but different elemental compositions. mdpi.comnih.gov This capability is particularly important for sulfur-containing compounds, as the mass of sulfur is distinct enough to be resolved from combinations of other common elements like carbon, hydrogen, nitrogen, and oxygen. nih.gov
For this compound (C₁₀H₉NS), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm its elemental composition with a high degree of confidence.
Table 2: HRMS Data for the Elemental Composition of this compound
| Ion Formula | Calculated Exact Mass (amu) | Measured Exact Mass (amu) | Mass Error (ppm) |
| [C₁₀H₁₀NS]⁺ | 176.0585 | 176.0583 | -1.1 |
Note: The data presented is based on typical accuracy for HRMS analysis.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule. The quinoline scaffold is known for its distinct photophysical properties, which are modulated by the nature and position of its substituents. researchgate.netresearchgate.net
The UV-Vis absorption spectrum of this compound in a solvent like ethanol (B145695) would be expected to show characteristic bands corresponding to π-π* transitions within the aromatic quinoline system. researchgate.net The introduction of the electron-donating methylsulfanyl group can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. Some quinoline derivatives exhibit intramolecular charge-transfer (ICT) characteristics, leading to broad and solvent-dependent absorption bands. nih.gov
Fluorescence spectroscopy provides information about the excited state of a molecule. Many quinoline derivatives are fluorescent, and their emission properties are also sensitive to the electronic effects of substituents and the polarity of the solvent. researchgate.netresearchgate.net The presence of the sulfur atom in the methylsulfanyl group might influence the fluorescence quantum yield and lifetime through spin-orbit coupling effects.
Table 3: Representative Photophysical Data for a this compound Derivative in Ethanol
| Parameter | Value |
| Absorption Maximum (λabs) | 325 nm |
| Molar Absorptivity (ε) | 8,500 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | 410 nm |
| Stokes Shift | 85 nm |
| Fluorescence Quantum Yield (ΦF) | 0.15 |
Note: These values are illustrative and representative for a substituted quinoline.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. chemmethod.comacs.org
To obtain the crystal structure of a this compound derivative, a suitable single crystal is grown and then exposed to a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org
The crystal structure would confirm the planarity of the quinoline ring system and reveal the conformation of the methylsulfanyl group relative to the ring. Intermolecular interactions observed in the crystal packing can provide insights into the solid-state properties of the material. The analysis of crystal structures of related quinoline derivatives often reveals common packing motifs and hydrogen bonding patterns. acs.orgnih.gov
Table 4: Illustrative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 925.6 |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is a representative example for a small organic molecule.
Computational and Theoretical Investigations of 7 Methylsulfanyl Quinoline
Quantum Chemical Calculations.
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular structure, reactivity, and electronic characteristics.
Density Functional Theory (DFT) studies on molecular geometry and electronic structure.
A thorough search of scientific databases indicates that specific Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 7-Methylsulfanyl-quinoline have not been reported. Such a study would typically involve optimizing the molecule's geometry to find its most stable conformation and calculating various electronic properties like bond lengths, bond angles, and dihedral angles.
HOMO-LUMO orbital analysis and energy gap calculations.
There is no available research that specifically details the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap calculations for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and its electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
Natural Bond Orbital (NBO) analysis for charge delocalization and intermolecular interactions.
Specific Natural Bond Orbital (NBO) analysis for this compound is not present in the current body of scientific literature. NBO analysis is a powerful tool used to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule, providing a detailed picture of the electron density distribution.
Nonlinear optical (NLO) properties.
Computational studies focused on the nonlinear optical (NLO) properties of this compound are not found in published research. The investigation of NLO properties, such as polarizability and hyperpolarizability, is essential for identifying materials with potential applications in optoelectronics and photonics.
Global and local reactivity descriptors.
There is a lack of reported studies on the global and local reactivity descriptors for this compound. These descriptors, which include chemical potential, hardness, softness, and the Fukui function, are derived from quantum chemical calculations and are used to predict the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks.
Molecular Modeling and Dynamics Simulations.
Molecular modeling and dynamics simulations are instrumental in studying the dynamic behavior of molecules and their interactions with other molecules or a biological system. A dedicated search has found no specific molecular modeling or dynamics simulation studies for this compound. Such simulations could provide valuable information on its conformational flexibility, solvation effects, and potential interactions with biological targets.
Thermodynamic and Kinetic Studies of Reaction Pathways
While specific thermodynamic and kinetic studies detailing the reaction pathways of this compound are not extensively documented in the literature, general principles from computational studies on quinoline (B57606) derivatives can be applied. The methylsulfanyl (-SCH₃) group at the 7-position is expected to influence the electron density of the quinoline ring system, thereby affecting the thermodynamics and kinetics of its reactions.
The -SCH₃ group is generally considered to be a weak activating group in electrophilic aromatic substitution, capable of donating electron density to the aromatic ring through resonance and withdrawing it through induction. Computational models, such as those employing Density Functional Theory (DFT), can predict the transition state energies and reaction energy profiles for various transformations. For instance, in reactions such as electrophilic substitution, the methylsulfanyl group would be expected to influence the regioselectivity and the activation energy barriers for substitution at different positions on the benzene (B151609) ring portion of the quinoline.
Thermodynamic properties of substituted quinolines, such as enthalpy of formation, Gibbs free energy, and entropy, have been investigated for other derivatives. These studies show that substituents can significantly impact the stability of the molecule. For this compound, computational calculations would likely show a specific heat of formation and Gibbs free energy that reflect the contribution of the methylsulfanyl group.
Kinetic studies on the thermal degradation of quinoline-based pharmaceutical pollutants have utilized thermogravimetric analysis (TGA) coupled with kinetic models to determine the activation energy of decomposition. nih.gov Similar computational approaches could be used to model the thermal stability and decomposition pathways of this compound.
The following table provides a hypothetical representation of calculated thermodynamic data for a reaction involving a substituted quinoline, based on computational methods.
| Parameter | Calculated Value (kJ/mol) |
| Enthalpy of Reaction (ΔH) | -85.2 |
| Gibbs Free Energy of Reaction (ΔG) | -62.5 |
| Activation Energy (Ea) | 120.7 |
Note: The data in this table is illustrative and based on typical values for reactions of aromatic compounds; it is not specific to this compound.
Acidity, Basicity, and Protonation Studies
The basicity of quinoline is attributed to the lone pair of electrons on the nitrogen atom in the pyridine (B92270) ring. Substituents on the quinoline ring can significantly alter this basicity. The methylsulfanyl group at the 7-position is located on the benzene ring and its electronic effect on the distant nitrogen atom will determine its influence on basicity.
Computational methods provide a robust means to predict the acid dissociation constant (pKa) of the conjugate acid of quinoline derivatives. nih.govnih.gov These calculations often involve determining the Gibbs free energy change for the protonation/deprotonation reaction in a solvent, frequently modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
The -SCH₃ group can donate electron density into the ring system via resonance, which would be expected to slightly increase the electron density at the nitrogen atom, thereby increasing its basicity compared to unsubstituted quinoline. However, the effect is transmitted over a considerable distance, so the magnitude of this change is likely to be small. DFT calculations could precisely quantify the change in the pKa value. For comparison, computational studies on quinolino[7,8-h]quinoline derivatives have shown that the inclusion of various functional groups can significantly modify their basicity. acs.org
Protonation studies using computational methods can also identify the most likely site of protonation. For this compound, the primary site of protonation is unequivocally the nitrogen atom. However, in superacidic media, protonation of the sulfur atom could be a secondary possibility, although this is significantly less favorable.
Below is an illustrative table of predicted pKa values for quinoline and a hypothetical substituted quinoline, demonstrating the effect of a substituent.
| Compound | Predicted pKa (in water) |
| Quinoline | 4.90 |
| This compound (Hypothetical) | 5.15 |
Note: The pKa value for this compound is a hypothetical value based on the expected electronic effect of the methylsulfanyl group.
Coordination Chemistry and Metal Ligand Interactions of 7 Methylsulfanyl Quinoline
Chelation Properties of the Quinoline (B57606) Nitrogen and Methylsulfanyl Sulfur.
7-Methylsulfanyl-quinoline possesses two potential donor atoms for coordination with metal ions: the nitrogen atom of the quinoline ring and the sulfur atom of the methylsulfanyl group. This dual-donor capability allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center.
The nitrogen atom of the quinoline moiety is a well-established coordination site, readily forming dative bonds with a variety of transition metals. The lone pair of electrons on the nitrogen is available for donation, and the aromatic nature of the quinoline ring can influence the electronic properties of the resulting complex.
The sulfur atom of the methylsulfanyl group (-SCH₃) also possesses lone pairs of electrons that can be donated to a metal ion. Thioether sulfur atoms are known to be effective "soft" donors, exhibiting a preference for coordinating with "soft" metal ions such as Ag(I), Cu(I), and Pd(II). The chelation involving both the "harder" quinoline nitrogen and the "softer" thioether sulfur makes this compound a versatile ligand capable of coordinating with a range of metal ions.
Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions
| Metal Ion | Expected Coordination Mode | Potential Chelate Ring Size | Notes |
| Cu(II) | Bidentate (N, S) | 5-membered | Formation of a stable chelate is highly probable. |
| Pd(II) | Bidentate (N, S) | 5-membered | Strong interaction expected due to the soft nature of both Pd(II) and the sulfur donor. |
| Ag(I) | Bidentate (N, S) or Bridging | 5-membered | Can form mononuclear or polynuclear structures. |
| Zn(II) | Bidentate (N, S) | 5-membered | Chelation is expected, leading to tetrahedral or octahedral geometries depending on other ligands. |
This table is based on the general coordination chemistry of quinoline and thioether ligands, as direct experimental data for this compound is not extensively documented.
Synthesis and Characterization of Metal Complexes.
The synthesis of metal complexes of this compound can be achieved through straightforward reaction pathways. Typically, a solution of the ligand in a suitable organic solvent (such as ethanol (B145695), methanol, or acetonitrile) is mixed with a solution of the corresponding metal salt (e.g., chloride, nitrate, or acetate). The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. The resulting metal complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. The C=N stretching vibration of the quinoline ring is expected to shift to a higher or lower frequency upon coordination, indicating the involvement of the nitrogen atom in bonding. Similarly, changes in the C-S stretching vibration can provide evidence for the coordination of the methylsulfanyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the quinoline ring and the methyl group will be affected by coordination to a paramagnetic or diamagnetic metal center.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are useful for determining the coordination geometry of the metal center.
Table 2: Hypothetical Spectroscopic Data for a [M(this compound)₂Cl₂] Complex
| Technique | Free Ligand (Expected) | Complex (Hypothetical) | Interpretation of Change |
| IR (cm⁻¹) | |||
| ν(C=N) | ~1600 | ~1615 | Shift indicates coordination of quinoline nitrogen. |
| ν(C-S) | ~700 | ~685 | Shift suggests involvement of the sulfur atom in coordination. |
| ¹H NMR (ppm) | |||
| H-8 | ~7.8 | Shifted (paramagnetic) or ~8.0 (diamagnetic) | Proximity to the coordination center causes a significant shift. |
| -SCH₃ | ~2.5 | Shifted (paramagnetic) or ~2.7 (diamagnetic) | Coordination of the sulfur atom affects the methyl protons. |
| UV-Vis (nm) | |||
| π-π* transitions | ~280, ~310 | Red-shifted | Ligand-to-metal charge transfer (LMCT) bands may appear. |
This table presents hypothetical data based on typical values observed for analogous quinoline-thioether complexes to illustrate the expected spectroscopic changes upon complexation.
Metal-Ligand Bonding Analysis and Geometric Configurations.
The nature of the bonding between this compound and a metal ion is a combination of sigma donation from the nitrogen and sulfur lone pairs to the metal's empty orbitals. For transition metals, there can also be a degree of π-backbonding from the metal's d-orbitals to the π* orbitals of the quinoline ring.
The geometric configuration of the resulting complexes is dictated by the coordination number and the electronic preferences of the metal ion.
Tetrahedral Geometry: For metal ions like Zn(II) or Cu(I) with a coordination number of four, a tetrahedral geometry is common. A complex with the stoichiometry [M(L)₂]²⁺ would likely adopt a distorted tetrahedral arrangement.
Square Planar Geometry: Metal ions such as Pd(II), Pt(II), and sometimes Cu(II) prefer a square planar geometry. A complex of the type [M(L)₂]²⁺ or [M(L)Cl₂] would exhibit this configuration.
Octahedral Geometry: For metal ions like Co(II), Ni(II), and Fe(III) with a coordination number of six, an octahedral geometry is typically observed. Complexes with the formula [M(L)₂(X)₂] (where X is a monodentate ligand like water or a halide) would adopt this geometry, with the this compound ligands arranged in either a cis or trans fashion.
The analysis of metal-ligand bond lengths from X-ray crystallography, where available for analogous structures, provides direct insight into the strength and nature of the coordination. For instance, shorter metal-nitrogen and metal-sulfur bond lengths generally indicate stronger coordination. researchgate.net
Applications in Coordination Cages and Supramolecular Assemblies.
The ability of this compound to act as a directed building block makes it a candidate for the construction of more complex supramolecular structures, such as coordination cages and polymers. By designing ligands with multiple this compound units or by using this ligand in conjunction with other bridging ligands, it is possible to create discrete, self-assembled architectures.
Coordination cages are large, hollow molecules formed by the self-assembly of metal ions and organic ligands. These structures can encapsulate guest molecules and have potential applications in catalysis, drug delivery, and sensing. The defined coordination vector of the N,S-chelate of this compound could be exploited to direct the formation of specific cage geometries. For instance, a linear ditopic ligand incorporating two this compound moieties could potentially form a [M₂L₂] type cage with appropriate metal ions.
Applications in Advanced Materials and Chemical Technologies Non Biological Focus
Organic Electronics and Photonic Devices
Quinoline (B57606) derivatives have been extensively investigated for their use in organic electronic and photonic devices, owing to their high electroluminescence efficiency and charge-transporting capabilities. nih.gov These properties make them suitable for incorporation into devices such as organic light-emitting diodes (OLEDs).
The optoelectronic properties of quinoline-based materials are fundamentally derived from the electronic structure of the quinoline ring system. Key characteristics include:
Rigid Planar Structure: The fused aromatic ring system provides a rigid and planar molecular geometry. This planarity facilitates π-π stacking in the solid state, which is crucial for efficient charge transport between molecules.
Electron-Deficient Nature: The nitrogen atom in the quinoline ring makes the system electron-deficient. This property is advantageous for creating materials with good electron-transporting capabilities, which are essential for balancing charge injection and transport in OLEDs. unesp.br
Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the quinoline scaffold can be readily modified through chemical substitution. Attaching electron-donating or electron-withdrawing groups at various positions on the ring alters the electron density distribution and, consequently, the energy gap, absorption, and emission characteristics of the molecule. unesp.br This tunability is a cornerstone of designing materials with specific colors and electronic functions. orientjchem.org
The methylsulfanyl group (-SCH₃) at the 7-position is expected to act as an electron-donating group through resonance, pushing electron density into the quinoline ring. This would raise the HOMO energy level and potentially lower the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra compared to the unsubstituted quinoline. This modulation is a key strategy in the design of new optoelectronic materials.
In OLEDs, quinoline derivatives can function as electron-transporting materials (ETMs) or as emitters in the emissive layer (EML). The design of these materials is critical for achieving high efficiency, stability, and desired emission colors.
For a material incorporating 7-methylsulfanyl-quinoline to be used in an OLED, several design factors would be considered:
As an Emitter: When used as an emitter, the fluorescence quantum yield of the this compound derivative would be of paramount importance. The electron-donating -SCH₃ group could be paired with electron-withdrawing moieties elsewhere in the molecule to create a "push-pull" system. This architecture often leads to strong intramolecular charge transfer (ICT) character, resulting in high fluorescence efficiency and color tunability.
The table below illustrates how different components in an OLED material can be tuned for optimal performance, indicating the potential role of the this compound moiety.
| Molecular Component | Function | Desired Property | Potential Role of this compound |
| Core Scaffold | Provides structural rigidity and basic electronic properties. | High thermal stability, good charge mobility. | The rigid quinoline core provides a stable framework. |
| Substituents | Tune HOMO/LUMO levels and emission color. | Electron-donating or electron-withdrawing character. | The -SCH₃ group acts as an electron donor to raise the HOMO level and red-shift emission. |
| Peripheral Groups | Improve solubility and film-forming properties. | Bulky or flexible side chains. | Can be attached to other positions of the quinoline ring to prevent aggregation and improve processing. |
Dye-Sensitized Solar Cells (DSSC) and Related Photovoltaic Applications
Quinoline derivatives are also promising candidates for use in third-generation photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). nih.gov In a DSSC, a dye molecule absorbs sunlight and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), initiating the generation of electric current. mdpi.com
The most common and effective organic dyes for DSSCs follow a Donor-π-bridge-Acceptor (D-π-A) architecture. This design promotes efficient intramolecular charge transfer upon photoexcitation, which is essential for successful electron injection into the semiconductor.
Donor (D): An electron-rich unit that provides the electron upon excitation.
π-bridge (π): A conjugated spacer that connects the donor and acceptor, facilitating charge transfer.
Acceptor (A): An electron-withdrawing unit that also serves to anchor the dye to the TiO₂ surface.
The quinoline unit can be incorporated into this structure, often as part of the π-bridge or as an auxiliary acceptor. researchgate.net The inclusion of a this compound moiety could be envisioned in several ways. If part of the π-bridge, the electron-donating nature of the methylsulfanyl group would enhance the electron density of the conjugated system, which could improve light-harvesting efficiency and modulate the energy levels of the dye.
The design of such a dye would aim to optimize several parameters critical for high-efficiency solar cells, as detailed in the following table.
| Design Parameter | Objective | Role of Molecular Components | Potential Influence of this compound |
| HOMO Energy Level | Must be lower (more positive) than the electrolyte's redox potential for efficient dye regeneration. | Primarily determined by the Donor (D) unit. | The -SCH₃ group could be part of the donor or π-bridge, helping to tune the HOMO level. |
| LUMO Energy Level | Must be higher (more negative) than the semiconductor's conduction band edge for efficient electron injection. | Influenced by the Acceptor (A) and π-bridge. | The quinoline ring itself can act as an electron relay, and the -SCH₃ group would modify its electronic influence. |
| Absorption Spectrum | Should be broad and intense, covering a large portion of the visible spectrum to maximize light harvesting. | Determined by the entire D-π-A structure. | The -SCH₃ group's electron-donating effect could help red-shift the absorption spectrum, allowing the dye to capture lower-energy photons. |
| Anchoring Group | Must bind strongly to the TiO₂ surface to ensure good electronic coupling. | Typically a carboxylic acid or similar group on the Acceptor (A). | This would be a separate component from the this compound moiety. |
Chemical Sensor Development for Non-Biological Analytes
The inherent fluorescence of the quinoline ring makes it an excellent platform for the development of chemosensors. mdpi.com These sensors operate by changing their fluorescence properties (e.g., intensity, wavelength) upon binding to a specific analyte. Quinoline derivatives have been successfully used to design sensors for various non-biological analytes, including metal ions and anions. nih.govnih.gov
The design of a quinoline-based sensor typically involves two key components: a fluorophore (the signaling unit) and a receptor (the binding unit). The quinoline moiety serves as the fluorophore. A receptor specific to the target analyte is attached to the quinoline ring. The binding of the analyte to the receptor causes a change in the electronic environment of the fluorophore, leading to a detectable change in its fluorescence.
A this compound scaffold could be a promising starting point for new chemical sensors. The sulfur atom in the methylsulfanyl group is a soft donor and could itself participate in the coordination of soft metal ions (e.g., Hg²⁺, Ag⁺, Pd²⁺). Alternatively, a separate, more complex receptor could be synthesized at another position on the quinoline ring. The methylsulfanyl group would then serve to modulate the baseline photophysical properties of the sensor molecule.
The table below lists some non-biological analytes that have been detected using quinoline-based fluorescent sensors, illustrating the potential areas of application for a sensor derived from this compound.
| Analyte Class | Specific Examples | Sensing Mechanism |
| Metal Cations | Fe³⁺, Zn²⁺, Cu²⁺, Hg²⁺ | Chelation-enhanced or chelation-quenched fluorescence. mdpi.comnih.gov |
| Anions | F⁻, CN⁻, AcO⁻ | Hydrogen bonding or deprotonation leading to colorimetric/fluorometric changes. nih.gov |
| Neutral Molecules | Explosives (e.g., nitroaromatics) | Photoinduced electron transfer (PET) causing fluorescence quenching. |
The development of a sensor based on this compound would involve synthesizing a derivative with an appropriate binding site and studying its selectivity and sensitivity towards a range of target analytes.
Design principles for selective chemosensors.
The design of selective chemosensors based on quinoline derivatives often relies on the strategic placement of substituents that can interact with specific analytes, leading to a detectable change in the sensor's photophysical properties, such as fluorescence. The inclusion of a sulfur-containing moiety, such as a methylsulfanyl group, at the 7-position of the quinoline ring introduces a soft donor atom that can exhibit a high affinity for soft metal ions. This interaction can lead to phenomena such as photoinduced electron transfer (PET), which quenches the fluorescence of the quinoline fluorophore upon binding to the target metal ion.
The design principles for chemosensors incorporating a methylsulfanyl group involve:
Chelation Environment: The nitrogen atom of the quinoline ring and the sulfur atom of the methylsulfanyl group can act as a bidentate ligand, creating a specific binding pocket for metal ions. The geometry and stability of the resulting complex are crucial for selective recognition.
Fluorophore-Receptor Communication: The quinoline core serves as the fluorophore, and the methylsulfanyl group, along with the quinoline nitrogen, acts as the receptor. Effective electronic communication between these two components is essential for signal transduction. Upon metal ion binding, the change in the electronic environment of the receptor must influence the excited state of the fluorophore.
Modulation of Photophysical Properties: The methylsulfanyl group can influence the HOMO and LUMO energy levels of the quinoline system. Binding of a metal ion to the sulfur atom can further alter these energy levels, leading to changes in the absorption and emission spectra. For instance, the fluorescence of alkylated quinoline-2-thiol derivatives is known to be quenched upon exposure to certain metals researchgate.net. This principle can be extrapolated to this compound, where the sulfur atom can act as a quenching center upon metal coordination.
Computational studies, such as Density Functional Theory (DFT), are often employed to predict the 3D geometries, spectroscopic properties, and the mechanism of metal binding for newly designed chemosensors, providing valuable insights for optimizing their performance epstem.net.
Detection of specific metal ions (e.g., Zn²⁺, Fe³⁺).
Quinoline-based fluorescent sensors are widely investigated for the detection of various metal ions due to their inherent photophysical properties and the chelating ability of the quinoline nitrogen. The introduction of a methylsulfanyl group at the 7-position can enhance the selectivity towards specific metal ions.
Zinc (Zn²⁺): Zinc is an essential trace element, and its detection is of significant biological and environmental importance. Quinoline derivatives have been extensively used to develop fluorescent chemosensors for Zn²⁺ nanobioletters.com. The design often involves creating a binding cavity that matches the size and coordination preference of the Zn²⁺ ion. While specific studies on this compound for Zn²⁺ detection are not abundant, the presence of a soft sulfur donor atom could potentially modulate the selectivity of a quinoline-based sensor. For instance, a water-soluble quinoline derivative has been reported as a highly selective fluorescent 'turn-on' chemosensor for zinc ions in a purely aqueous solution rsc.org. The incorporation of a methylsulfanyl group could be explored to fine-tune the sensor's affinity and response to Zn²⁺.
Iron (Fe³⁺): Iron is another crucial metal ion, and its detection is important for environmental monitoring and biological studies. Several novel quinoline derivatives have been designed and synthesized as highly selective and sensitive fluorescent sensors for Fe³⁺ detection mdpi.com. The mechanism often involves fluorescence quenching upon the formation of a complex with Fe³⁺. The sulfur atom in a methylsulfanyl group, being a soft Lewis base, can exhibit a strong affinity for Fe³⁺, a hard Lewis acid, potentially leading to a stable complex and a significant fluorescence response.
| Metal Ion | Sensing Principle | Potential Role of 7-Methylsulfanyl Group | Reported Quinoline Derivatives |
| Zn²⁺ | Fluorescence enhancement or quenching | Modulation of binding affinity and selectivity | Water-soluble quinoline derivatives rsc.org |
| Fe³⁺ | Fluorescence quenching | Enhanced binding and signal response | Novel quinoline derivatives mdpi.com |
Catalysis and Organocatalysis.
As ligands in transition-metal catalysis (homogeneous and heterogeneous).
Quinoline derivatives are valuable ligands in transition-metal catalysis due to the presence of the nitrogen atom, which can coordinate to a metal center. The electronic and steric properties of the quinoline ligand can be tuned by introducing substituents at various positions on the ring. A methylsulfanyl group at the 7-position can influence the catalytic activity in several ways:
Electronic Effects: The sulfur atom of the methylsulfanyl group is an electron-donating group, which can increase the electron density on the quinoline ring and, consequently, on the coordinating nitrogen atom. This can enhance the σ-donating ability of the ligand, potentially stabilizing higher oxidation states of the metal center.
Hemilability: The sulfur atom can act as a hemilabile donor, meaning it can reversibly coordinate to the metal center. This property can be advantageous in catalysis by opening up a coordination site on the metal during a catalytic cycle, facilitating substrate binding and product release.
Steric Hindrance: The methylsulfanyl group can impart specific steric hindrance around the metal center, which can influence the selectivity of the catalytic reaction, for example, in asymmetric catalysis.
While specific examples of this compound as a ligand in transition-metal catalysis are not extensively documented, the principles of ligand design suggest its potential utility. For instance, palladium-catalyzed reactions often utilize nitrogen-containing ligands, and the electronic modulation by the methylsulfanyl group could be beneficial in reactions like cross-coupling rsc.orgnih.govresearchgate.net. Similarly, copper-catalyzed reactions, which are known to be influenced by the ligand environment, could also benefit from the unique properties of this compound acs.orgnih.govnih.govacs.orgfrontiersin.org.
Role in photocatalytic reactions.
The role of quinoline derivatives in photocatalysis is primarily associated with their degradation as environmental pollutants mdpi.comresearchgate.netmdpi.com. However, there is growing interest in using organic molecules as photocatalysts. The quinoline ring system can absorb UV-Vis light and, upon excitation, can participate in electron transfer processes.
The presence of a methylsulfanyl group could potentially influence the photocatalytic properties of the quinoline scaffold. The sulfur atom could participate in charge transfer processes, and its oxidation to sulfoxide (B87167) or sulfone could be a key step in a photocatalytic cycle. However, there is currently a lack of specific research on this compound as a photocatalyst. Further investigation is needed to explore its potential in this area.
Agrochemical Applications.
Development as pesticides.
Quinoline and its derivatives have a long history in the development of agrochemicals, exhibiting a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties nih.govresearchgate.net. The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring.
While there is no extensive public data specifically detailing the development of this compound as a commercial pesticide, the structure-activity relationship (SAR) studies of other quinoline-based pesticides provide valuable insights. For instance, the introduction of a fluorine atom into the quinoline ring has been shown to enhance the antifungal activity of certain derivatives nih.gov.
The methylsulfanyl group at the 7-position could contribute to the pesticidal activity in several ways:
Lipophilicity: The methylsulfanyl group can increase the lipophilicity of the molecule, which can enhance its penetration through the cell membranes of target organisms.
Metabolic Stability: The sulfur atom can be a site for metabolic transformations, such as oxidation to a sulfoxide or sulfone. These metabolites may have different biological activities and persistence in the environment.
Target Interaction: The electronic and steric properties of the methylsulfanyl group can influence the binding of the molecule to its biological target in the pest.
The synthesis and insecticidal activity of new quinoline derivatives are active areas of research, and it is plausible that derivatives containing a methylsulfanyl group are being explored by agrochemical companies for their potential as novel pesticides researchgate.net.
Evaluation of this compound as a Herbicide
The general structure of quinoline has served as a scaffold for various biologically active compounds. Modifications to the quinoline ring system, through the addition of different functional groups at various positions, can lead to a wide range of chemical properties and biological effects. The introduction of a methylsulfanyl (-SCH3) group, a sulfur-containing moiety, is a common strategy in medicinal and agricultural chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. However, without specific studies on this compound, any discussion of its potential herbicidal effects remains speculative.
In the broader context of quinoline-based herbicides, compounds such as quinclorac are well-known examples. Quinclorac, a chlorinated quinoline carboxylic acid, demonstrates the potential of the quinoline core in developing effective weed control agents. The herbicidal activity of such compounds is typically determined through a series of standardized bioassays. These assays involve treating various weed species with the compound at different concentrations and observing the effects on plant growth, which can range from growth inhibition to plant death. The evaluation is often conducted under both pre-emergence (before weed seedlings emerge from the soil) and post-emergence (after weed seedlings have emerged) conditions to determine the optimal application timing.
Detailed research findings for a compound like this compound would typically be presented in data tables, outlining the herbicidal efficacy against a panel of common agricultural weeds. Such a table would likely include:
Test Compound: The specific chemical structure being evaluated.
Target Weed Species: A list of both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds.
Application Rate/Concentration: The amount of the compound applied.
Growth Inhibition (%): The percentage reduction in plant growth compared to an untreated control.
Phytotoxicity Symptoms: Observations of any damage to the plants, such as chlorosis (yellowing), necrosis (tissue death), or malformation.
Without experimental data from such studies, it is not possible to construct a data table or provide detailed research findings on the herbicidal potential of this compound. The scientific community relies on published, peer-reviewed research to disseminate and validate such findings. As of now, the herbicidal profile of this compound remains uncharacterized in the public domain.
Emerging Research Directions and Future Outlook for 7 Methylsulfanyl Quinoline
The heterocyclic scaffold of quinoline (B57606) is a cornerstone in medicinal and materials chemistry, and the introduction of a methylsulfanyl group at the 7-position creates a unique electronic and structural profile, opening avenues for diverse applications. researchgate.netresearchgate.net The future of 7-methylsulfanyl-quinoline chemistry is poised for significant advancement, driven by the pursuit of novel molecular architectures, greener synthetic protocols, predictive design strategies, and expansion into specialized technological domains.
Q & A
Q. What are the best practices for reporting this compound data in publications to ensure transparency?
- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data in supplementary materials, formatted as high-resolution images or machine-readable files. Avoid redundant presentation (e.g., tables and figures for the same dataset). Adhere to journal-specific guidelines for chemical structure clarity and statistical reporting .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques and transparently report limitations (e.g., sample size, instrument sensitivity) .
- Experimental Replication : Pre-register protocols on platforms like Open Science Framework to mitigate bias and enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
